Trimethylsilyl 2,2-diethylhydrazine-1-carboxylate
Description
Trimethylsilyl 2,2-diethylhydrazine-1-carboxylate is a chemical compound that features a trimethylsilyl group attached to a 2,2-diethylhydrazine-1-carboxylate moiety
Properties
CAS No. |
62305-39-9 |
|---|---|
Molecular Formula |
C8H20N2O2Si |
Molecular Weight |
204.34 g/mol |
IUPAC Name |
trimethylsilyl N-(diethylamino)carbamate |
InChI |
InChI=1S/C8H20N2O2Si/c1-6-10(7-2)9-8(11)12-13(3,4)5/h6-7H2,1-5H3,(H,9,11) |
InChI Key |
PWTZVWKFHARZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)NC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 2,2-diethylhydrazine-1-carboxylate typically involves the reaction of 2,2-diethylhydrazine-1-carboxylate with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like triethylamine, which facilitates the formation of the trimethylsilyl ether by deprotonating the hydrazine group and allowing it to attack the silicon atom in an SN2-like mechanism .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2,2-diethylhydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the hydrazine moiety.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used to substitute the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the hydrazine moiety, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Trimethylsilyl 2,2-diethylhydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a protecting group for hydrazine functionalities during multi-step organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of trimethylsilyl 2,2-diethylhydrazine-1-carboxylate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can protect the hydrazine moiety from unwanted reactions, allowing for selective transformations. The compound’s reactivity is largely influenced by the electronic and steric effects of the trimethylsilyl group, which can stabilize intermediates and transition states during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used for silylation reactions to protect hydroxyl groups.
Bis(trimethylsilyl)acetamide: Another silylating agent used in organic synthesis.
Trimethylsilyl Diazomethane: Used as a methylating agent in organic chemistry
Uniqueness
Trimethylsilyl 2,2-diethylhydrazine-1-carboxylate is unique due to its specific combination of a trimethylsilyl group with a 2,2-diethylhydrazine-1-carboxylate moiety. This structure provides distinct reactivity and stability characteristics, making it valuable for specialized applications in synthetic chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
